molecular formula C18H20F3N3O B2662072 N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide CAS No. 1207029-51-3

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B2662072
CAS No.: 1207029-51-3
M. Wt: 351.373
InChI Key: IZCWNLCFYIGXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalene moiety linked to a piperazine carboxamide core, a structural motif prevalent in pharmacologically active compounds. The naphthalene scaffold is a versatile platform in drug design, found in molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, naphthalene-derived molecules like duloxetine and bedaquiline are FDA-approved therapeutics, underscoring the scaffold's importance . The piperazine ring is a common building block that often contributes to a molecule's ability to interact with biological targets, particularly in the central nervous system . The inclusion of a 2,2,2-trifluoroethyl group is a strategic modification frequently employed in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity. As a piperazine carboxamide derivative, this compound is a valuable chemical tool for researchers developing novel bioactive molecules . It can be used in structure-activity relationship (SAR) studies to optimize potency and selectivity, in high-throughput screening campaigns to identify new biological targets, and in pharmacokinetic studies to understand the impact of the trifluoroethyl group on drug-like properties. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)13-23-8-10-24(11-9-23)17(25)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCWNLCFYIGXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.

    Introduction of the Piperazine Ring: The naphthalen-1-ylmethyl intermediate is then reacted with piperazine under appropriate conditions to form the N-(naphthalen-1-ylmethyl)piperazine intermediate.

    Addition of the Trifluoroethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the naphthalene or piperazine rings.

Scientific Research Applications

Chemical Properties and Structure

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has the following molecular characteristics:

  • Molecular Formula : C₁₈H₂₀F₃N₃O
  • Molecular Weight : 339.36 g/mol
  • CAS Number : 1207029-51-3

This compound features a piperazine ring substituted with a naphthalene moiety and a trifluoroethyl group, which contributes to its unique chemical behavior and potential biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that related piperazine derivatives can reverse multidrug resistance in bacteria by inhibiting efflux pumps, thereby enhancing the efficacy of existing antibiotics .

Anticancer Potential

The structural characteristics of this compound suggest potential applications in cancer therapy. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Neurological Applications

Piperazine derivatives are known for their effects on the central nervous system. This compound may exhibit neuroprotective properties or act as anxiolytics due to its ability to interact with neurotransmitter systems.

Case Study 1: Multidrug Resistance Reversal

In a study focusing on Escherichia coli strains exhibiting multidrug resistance, a related compound demonstrated significant activity in reversing resistance mechanisms. The study highlighted that the piperazine structure plays a crucial role in enhancing antibiotic susceptibility through efflux pump inhibition .

Case Study 2: Anticancer Activity

Research on piperazine derivatives indicated that modifications to the piperazine ring can lead to enhanced anticancer activity. For instance, certain derivatives were found to effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity to these targets, while the naphthalene ring may facilitate interactions through π-π stacking or hydrophobic interactions. The piperazine ring can provide additional binding sites or influence the compound’s overall conformation.

Comparison with Similar Compounds

Key Observations :

  • The naphthalen-1-ylmethyl group enhances binding to aromatic-rich targets (e.g., GPCRs) .
  • Substitution at the phenyl ring (e.g., chloro, methoxy) modulates electronic properties without significantly altering lipophilicity .

Trifluoroethyl-Containing Piperazine Derivatives

The trifluoroethyl group is a critical feature for metabolic stability and electronic modulation:

Compound Name Substituents Melting Point (°C) Yield (%) Reference
4-(5-Chlorofuran-2-carbonyl)-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide 5-Chlorofuran-2-carbonyl, trifluoroethyl N/A N/A
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-Fluorophenyl, quinazolinone 196.5–197.8 57.3

Key Observations :

  • Fluorine substituents (e.g., in A3) improve metabolic stability compared to non-halogenated analogs .

Piperazine Carboxamides with Aryl Substituents

Substituents on the aryl ring significantly impact physicochemical and pharmacological properties:

Compound Name Substituent Melting Point (°C) Yield (%) Reference
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl 189.5–192.1 52.2
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) 4-Chlorophenyl 189.8–191.4 48.1
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl 241–242 N/A

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points, suggesting stronger crystalline packing .
  • Ortho-substituents (e.g., 2-chlorophenyl in A4) reduce yields compared to para-substituted analogs, likely due to steric hindrance during synthesis .

Key Observations :

  • Trifluoroethyl groups require specialized reagents (e.g., NaBH₃CN) for reductive amination steps .
  • TFA is widely used for Boc-deprotection, ensuring high yields in carboxamide formation .

Biological Activity

N-(naphthalen-1-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C18_{18}H20_{20}F3_3N3_3O
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1207029-51-3

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine and trifluoroethyl groups under controlled conditions. The synthetic routes may include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds containing piperazine moieties exhibit significant anticancer activities. For instance, similar piperazine derivatives have shown promising results in inducing necroptosis in cancer cells, which is a regulated form of cell death that can circumvent traditional apoptotic pathways. One study highlighted a related compound's ability to bind to aminergic receptors and induce cell death in leukemic cells through necroptotic signaling pathways, suggesting a potential mechanism for this compound as well .

Anti-inflammatory Effects

Piperazine derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may possess similar anti-inflammatory capabilities .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Receptor Binding : The trifluoroethyl group enhances lipophilicity, facilitating cellular penetration and interaction with specific receptors.
  • Induction of Cell Death : By potentially activating necroptotic pathways, this compound may promote cell death in cancerous cells while sparing healthy tissues.

Case Studies and Research Findings

StudyFindings
Study on Piperazine Derivatives Demonstrated anticancer activity through necroptosis induction in K562 leukemic cells.
Anti-inflammatory Activity Assessment Showed up to 87% inhibition of TNF-α at 10 µM concentration compared to standard treatments.
Synthesis and Evaluation of Similar CompoundsHighlighted the importance of structural modifications for enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.